molecular formula C22H18Cl2N4O2S3 B4326315 N-[(2-CHLOROPHENYL)METHYL]-2-({5-[({[(2-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL)SULFANYL]-4-CYANO-12-THIAZOL-3-YL}SULFANYL)ACETAMIDE

N-[(2-CHLOROPHENYL)METHYL]-2-({5-[({[(2-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL)SULFANYL]-4-CYANO-12-THIAZOL-3-YL}SULFANYL)ACETAMIDE

Cat. No.: B4326315
M. Wt: 537.5 g/mol
InChI Key: PKLFNRRAJZCKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(2-chlorobenzyl)acetamide] is a complex organic compound that features a cyanoisothiazole core linked to two thioether groups, each connected to an acetamide moiety substituted with a 2-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(2-chlorobenzyl)acetamide] typically involves multiple steps:

    Formation of the Cyanoisothiazole Core: The cyanoisothiazole core can be synthesized through a cyclization reaction involving a nitrile and a thioamide under acidic conditions.

    Thioether Linkage Formation: The cyanoisothiazole core is then reacted with a thiol compound to form the thioether linkages. This step often requires a base such as sodium hydroxide to facilitate the reaction.

    Acetamide Substitution: The final step involves the reaction of the thioether intermediate with 2-chlorobenzylamine and acetic anhydride to form the acetamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether groups in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine under hydrogenation conditions.

    Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the cyano group to an amine.

    Substitution: Replacement of the chlorine atom in the chlorobenzyl group with a nucleophile.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs due to its unique structural features.

    Materials Science: The compound’s ability to form stable thioether linkages makes it useful in the synthesis of polymers and other advanced materials.

    Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(2-chlorobenzyl)acetamide] involves its interaction with specific molecular targets. The cyanoisothiazole core can interact with enzymes or receptors, potentially inhibiting their activity. The thioether linkages and acetamide groups may also play a role in binding to proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[(4-Cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis[N-(2,4-dimethylphenyl)acetamide]
  • 2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(4-fluorobenzyl)acetamide]
  • 2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis{N-[4-(diethylamino)phenyl]acetamide}

Uniqueness

The uniqueness of 2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(2-chlorobenzyl)acetamide] lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the 2-chlorobenzyl groups may enhance its binding affinity to certain proteins compared to similar compounds with different substituents.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[[3-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-4-cyano-1,2-thiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4O2S3/c23-17-7-3-1-5-14(17)10-26-19(29)12-31-21-16(9-25)22(33-28-21)32-13-20(30)27-11-15-6-2-4-8-18(15)24/h1-8H,10-13H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLFNRRAJZCKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=C(C(=NS2)SCC(=O)NCC3=CC=CC=C3Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-CHLOROPHENYL)METHYL]-2-({5-[({[(2-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL)SULFANYL]-4-CYANO-12-THIAZOL-3-YL}SULFANYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(2-CHLOROPHENYL)METHYL]-2-({5-[({[(2-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL)SULFANYL]-4-CYANO-12-THIAZOL-3-YL}SULFANYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[(2-CHLOROPHENYL)METHYL]-2-({5-[({[(2-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL)SULFANYL]-4-CYANO-12-THIAZOL-3-YL}SULFANYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(2-CHLOROPHENYL)METHYL]-2-({5-[({[(2-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL)SULFANYL]-4-CYANO-12-THIAZOL-3-YL}SULFANYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(2-CHLOROPHENYL)METHYL]-2-({5-[({[(2-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL)SULFANYL]-4-CYANO-12-THIAZOL-3-YL}SULFANYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-[(2-CHLOROPHENYL)METHYL]-2-({5-[({[(2-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL)SULFANYL]-4-CYANO-12-THIAZOL-3-YL}SULFANYL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.